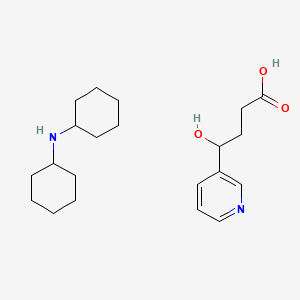

rac 4-Hydroxy-4-(3-pyridyl)butanoic Acid Dicyclohexylamine Salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

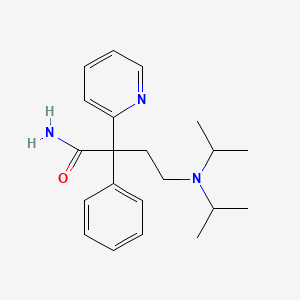

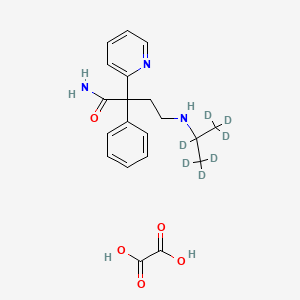

“rac 4-Hydroxy-4-(3-pyridyl)butanoic Acid Dicyclohexylamine Salt” is a research compound. It is also known as γ-Hydroxy-3-pyridinebutanoic Acid-d3 Dicyclohexylamine Salt, γ- (3-Pyridyl)-γ-hydroxybutyric Acid-d3 Dicyclohexylamine Salt, 4- (3-Pyridyl)-4-hydroxybutyric Acid-d3 Dicyclohexylamine Salt, and 4-Hydroxy-4- (3-pyridyl)butyric Acid-d3 Dicyclohexylamine Salt. It is used as a reference standard for pharmaceutical testing .

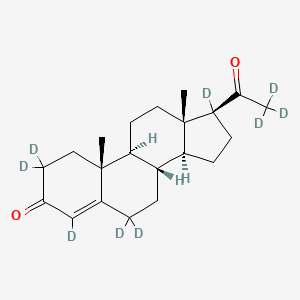

Molecular Structure Analysis

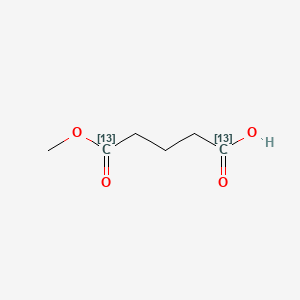

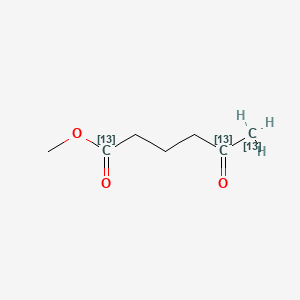

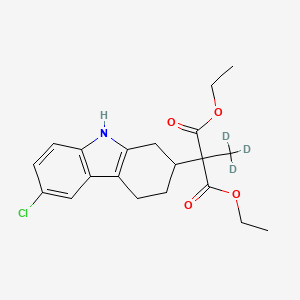

The molecular formula of “this compound” is C21H31D3N2O3 . Its molecular weight is 365.52 .Scientific Research Applications

Enantioseparation of Hydroxycarboxylic Acids : A study by Chandrasekaran et al. (2022) in "Molecules" explored the enantioseparation of hydroxycarboxylic acids, including 3-hydroxy-4-phenylbutanoic acid and others, using diastereomeric salt formation. This research may be relevant to understanding the separation processes of similar compounds like rac 4-Hydroxy-4-(3-pyridyl)butanoic Acid Dicyclohexylamine Salt (Chandrasekaran et al., 2022).

Synthesis and Enantiospecific Activity of Geranylgeranyl Transferase Inhibitor : McKenna et al. (2010) reported in the "Journal of medicinal chemistry" on the synthesis and biological activity of a potent new geranylgeranyl transferase inhibitor, related to the structural family of this compound. This study highlights the therapeutic potential of these compounds in drug development (McKenna et al., 2010).

Biomarkers of Tobacco-Specific Lung Carcinogens : A study by Jing et al. (2014) in "Chemical Research in Toxicology" utilized 4-hydroxy-4-(3-pyridyl)butanoic acid as a biomarker for the metabolic activation of a tobacco-specific carcinogen in smokers. This highlights the compound's relevance in public health and cancer research (Jing et al., 2014).

Metabolism of Nicotine : A study by Hecht et al. (1999) in "Chemical research in toxicology" investigated the metabolism of nicotine, identifying 4-oxo-4-(3-pyridyl)butanoic acid and enantiomers of 4-hydroxy-4-(3-pyridyl)butanoic acid as significant metabolites. This research provides insight into the metabolic pathways of nicotine and related compounds (Hecht et al., 1999).

properties

IUPAC Name |

N-cyclohexylcyclohexanamine;4-hydroxy-4-pyridin-3-ylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23N.C9H11NO3/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;11-8(3-4-9(12)13)7-2-1-5-10-6-7/h11-13H,1-10H2;1-2,5-6,8,11H,3-4H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXNTZPDIWAFVTG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2CCCCC2.C1=CC(=CN=C1)C(CCC(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{4-[2-[(5-Benzyloxypyridin-2-YL)methylamino]ethoxy]benzyl}thiazolidine-2,4-dione](/img/structure/B563523.png)

![4-[N-(2-Pyridylamino)ethoxy]benzaldehyde](/img/structure/B563525.png)

![5-chloro-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-2-(4,4,4-trideuteriobutyl)imidazole-4-carbaldehyde](/img/structure/B563537.png)

![1-tert-Butyl 4-[6-(5-Chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl]piperazine-1,4-dicarboxylate](/img/structure/B563538.png)